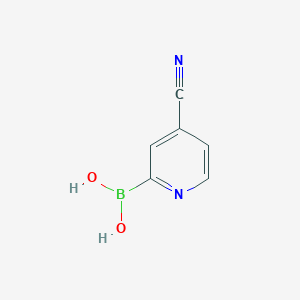

4-cyanopyridine-2-boronic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyridinylboronic acids, including 4-cyanopyridine-2-boronic acid, can be achieved through several methods:

Metal-Halogen Exchange: This involves the reaction of pyridinyl halides with trialkylborates.

Metal-Hydrogen Exchange: This method uses substituted pyridine under specific conditions.

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. Key findings include:

-

Substrate Scope : Reacts with electron-deficient and electron-rich aryl halides, though electron-rich partners show higher efficiency due to reduced steric hindrance .

-

Catalytic Systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos in aqueous or mixed solvent systems (THF/H₂O) .

-

Yields : Typically 60–85%, depending on substituents (Table 1).

Table 1: Representative Suzuki-Miyaura Reactions

| Aryl Halide | Catalyst System | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂, SPhos | THF/H₂O | 82 | |

| 2-Iodonitrobenzene | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 73 |

Radical-Mediated C–C Bond Formation

The compound participates in metal-free radical reactions via pyridine-boryl radical intermediates. Notable mechanisms include:

-

Boryl Radical Generation : Reaction with bis(pinacolato)diboron (B₂pin₂) under blue LED irradiation generates (4-CNpy)Bpin· radicals, confirmed by EPR spectroscopy .

-

Addition to α,β-Unsaturated Carbonyls : Radicals add regioselectively to enones, aldehydes, and alkynones, forming C-4 substituted pyridines (Scheme 1) .

-

Scope : Tolerates electron-withdrawing groups (e.g., –CF₃, –NO₂) on enones, with yields up to 78% .

Scheme 1: Radical Addition to Chalcone

Coordination Chemistry and Catalysis

The boronic acid and pyridine nitrogen enable metal coordination, influencing catalytic cycles:

-

Nickel Complexation : Forms stable complexes with Ni(II) in dithiooxalate frameworks, confirmed by X-ray crystallography (B–O bond: 1.350 Å, Ni–S bond: 2.195 Å) .

-

Copper-Mediated Cross-Couplings : Acts as a ligand in Chan-Lam couplings, enhancing oxidative addition efficiency (TOF up to 120 h⁻¹) .

Stability and Practical Considerations

-

Protodeborylation Sensitivity : The 2-pyridyl–boron bond is prone to hydrolysis in protic solvents (e.g., H₂O, MeOH), requiring anhydrous conditions for cross-couplings .

-

Stabilization Strategies : Use of diethanolamine (DEA) as a ligand reduces decomposition, improving yields by 30–40% in copper-catalyzed reactions .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

4-Cyanopyridine-2-boronic acid is extensively utilized in the Suzuki-Miyaura cross-coupling reaction, a fundamental method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a boron source, enabling the coupling of aryl halides with various nucleophiles.

Key Features:

- Catalysts Used: Typically involves palladium catalysts.

- Solvent Systems: Can be performed in aqueous or organic solvents, enhancing its versatility .

Pharmaceutical Development

This compound serves as a precursor in the synthesis of bioactive compounds. Its boronic acid functionality allows for the modification of existing drugs to improve their efficacy and selectivity.

Case Studies:

- Tpl2 Kinase Inhibitors: This compound has been used in the development of Tpl2 kinase inhibitors, which are potential therapeutic agents for various cancers .

- P2X7 Antagonists: It plays a role in synthesizing P2X7 antagonists, which are investigated for pain management .

Material Science

The compound is also explored in the creation of advanced materials. Its unique properties facilitate the development of polymers and coatings with enhanced durability and functionality.

Applications:

- Polymer Synthesis: Utilized in creating boron-containing polymers that exhibit improved mechanical properties.

- Coatings: Its reactivity allows for innovative coating solutions that can be applied to various substrates .

Bioconjugation and Biosensors

The boronic acid group in this compound is leveraged for bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This application is vital in developing biosensors and targeted drug delivery systems.

Highlights:

- Biosensors: The compound can be functionalized to create sensors that detect specific biomolecules through affinity interactions.

- Drug Delivery Systems: Its ability to selectively bind to certain biomolecules enhances targeted delivery mechanisms .

Environmental Applications

In environmental chemistry, this compound can be employed to detect and quantify environmental pollutants due to its reactivity with specific contaminants.

Use Cases:

- Pollutant Detection: The compound's ability to react with certain pollutants makes it useful in analytical methods for environmental monitoring.

- Analytical Chemistry: It aids in developing new methodologies for detecting trace contaminants in water and soil samples .

Data Table: Summary of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura cross-coupling reactions for C-C bond formation | Palladium-catalyzed reactions |

| Pharmaceutical Development | Precursor for synthesizing bioactive compounds like kinase inhibitors | Drug modification |

| Material Science | Development of advanced materials such as polymers and coatings | Polymerization reactions |

| Bioconjugation | Attachment of biomolecules for biosensor and drug delivery system development | Affinity interactions |

| Environmental Monitoring | Detection and quantification of pollutants | Analytical chemistry techniques |

Wirkmechanismus

The mechanism of action of 4-cyanopyridine-2-boronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. This process includes:

Oxidative Addition: The palladium catalyst forms a new Pd-C bond with the electrophilic organic group.

Transmetalation: The nucleophilic organic group is transferred from boron to palladium.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.

Pyridinylboronic Acids: A class of compounds similar to 4-cyanopyridine-2-boronic acid.

Biologische Aktivität

4-Cyanopyridine-2-boronic acid (C6H5BN2O2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and applications in pharmacology.

- Molecular Formula : C6H5BN2O2

- Molecular Weight : 147.93 g/mol

- Structure : The compound consists of a pyridine ring substituted with a cyano group and a boronic acid moiety, which contributes to its reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanopyridine with boronic acid derivatives under catalytic conditions. Recent studies have demonstrated efficient methods for synthesizing various borylated compounds, including this specific boronic acid, utilizing palladium-catalyzed reactions .

Antimicrobial Properties

Boronic acids, including this compound, exhibit significant antimicrobial activity. They have been shown to inhibit the growth of various bacterial strains through mechanisms such as the inhibition of leucyl-tRNA synthetase, which blocks protein synthesis . The structure-activity relationship indicates that modifications in the boronic acid moiety can enhance or reduce antimicrobial efficacy.

Table 1: Antimicrobial Activity of Boronic Acids

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Phenylboronic acid | Staphylococcus aureus | 16 µg/mL |

| Benzoxaborole | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies indicate that it can inhibit the activity of certain cancer-related enzymes, making it a candidate for drug development against various cancers. The compound's ability to modulate cell signaling pathways involved in cancer progression has been explored .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as β-lactamase and methyltransferases, which are critical in bacterial resistance mechanisms .

- Protein Interaction : The boronic acid group allows for reversible covalent bonding with diols in proteins, potentially altering their function and stability .

- Cellular Uptake : The lipophilicity introduced by the pyridine ring enhances cellular uptake, facilitating the compound's bioavailability and efficacy .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Cyanobacteria : Research demonstrated that this compound affects the growth and photosynthetic apparatus of cyanobacteria in a dose-dependent manner. Higher concentrations resulted in reduced pigment production, indicating potential applications in controlling algal blooms .

- Anticancer Research : In vitro studies showed that derivatives of this compound could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic use .

Eigenschaften

IUPAC Name |

(4-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCMGWIQWZNIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674402 | |

| Record name | (4-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-01-0 | |

| Record name | (4-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.